molecular formula C22H18ClN5O3 B15017077 2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitrobenzamide

2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitrobenzamide

Cat. No.: B15017077
M. Wt: 435.9 g/mol
InChI Key: ORPCATVXMYKKOD-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is a complex organic compound with a molecular formula of C22H19ClN4O3. This compound is notable for its unique structure, which includes a benzotriazole moiety, a nitrobenzamide group, and a chloro substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the nitrobenzamide group and the chloro substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitro group to an amine group.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or proteins, influencing their activity. The nitrobenzamide group can participate in redox reactions, altering the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide
  • 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide
  • 2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide stands out due to its benzotriazole moiety, which imparts unique chemical properties and potential biological activities. This structural feature can enhance its binding affinity to specific targets and increase its versatility in various applications.

Properties

Molecular Formula

C22H18ClN5O3

Molecular Weight

435.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C22H18ClN5O3/c1-3-14-4-6-15(7-5-14)27-25-20-10-13(2)19(12-21(20)26-27)24-22(29)17-9-8-16(28(30)31)11-18(17)23/h4-12H,3H2,1-2H3,(H,24,29)

InChI Key

ORPCATVXMYKKOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C

Origin of Product

United States

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